

Commercial suppliers and availability of Calcitriol-d6.

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Compound of Interest		
Compound Name:	Calcitriol-d6	
Cat. No.:	B8074931	Get Quote

Calcitriol-d6: A Technical Guide for Researchers

An In-depth Resource for Scientists and Drug Development Professionals on the Commercial Availability and Application of Deuterated Calcitriol

This technical guide provides a comprehensive overview of **Calcitriol-d6**, a deuterated analog of the hormonally active form of vitamin D3. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled internal standards for quantitative analysis. This document details the commercial suppliers of **Calcitriol-d6**, its physicochemical properties, and established experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Furthermore, it elucidates the intricate signaling pathways of calcitriol, offering a deeper understanding of its biological significance.

Commercial Availability and Supplier Specifications

Calcitriol-d6 is readily available from several commercial suppliers, catering to the needs of the research community. The compound, identified by the CAS number 78782-99-7, is offered in various purities and quantities. Below is a summary of the key specifications from prominent suppliers.



Supplier	Catalog Number	Purity	Available Quantities	Storage Temperature
Cayman Chemical	22179	≥99% deuterated forms (d1-d6)	500 μg, 1 mg	4°C
Santa Cruz Biotechnology	sc-219493	Not specified	Not specified	Not specified
LGC Standards	TRC-C144502	Not specified	0.5 mg, 2.5 mg, 5 mg	-86°C
Simson Pharma Limited	Not specified	High quality with Certificate of Analysis	Not specified	Not specified
MyBioSource	MBS386738	>98%	Not specified	Not specified
Quality Control Chemicals Inc.	QC081339	Not specified	Not specified	Not specified

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties of Calcitriol-d6

Property	Value
Molecular Formula	C ₂₇ H ₃₈ D ₆ O ₃ [1]
Molecular Weight	422.67 g/mol [1][2]
Appearance	Solid
Solubility	Soluble in Chloroform and DMSO[3]

Experimental Protocol: Quantification of Calcitriol in Human Plasma using Calcitriol-d6 as an Internal Standard by LC-MS/MS



This protocol is a synthesized methodology based on established practices for the quantitative analysis of calcitriol in biological matrices.[4][5]

Materials and Reagents

- Calcitriol standard
- Calcitriol-d6 internal standard (IS)
- Human plasma (blank and study samples)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (0.1% v/v)
- Water (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[4]
- 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatizing agent[4]

Sample Preparation

- Aliquoting: To 500 μL of plasma, add 25 μL of the Calcitriol-d6 internal standard solution (e.g., 100 ng/mL in methanol).[4]
- Acidification: Add 500 μL of 0.1% (v/v) formic acid and vortex for 30 seconds.[4]
- Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[4]
- Solid Phase Extraction (SPE):
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the centrifuged sample onto the conditioned cartridge.[4]
 - Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile in water.



- Dry the cartridge under a stream of nitrogen for 30 seconds.[4]
- Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
- Derivatization:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue with a solution of PTAD in acetonitrile (e.g., 500 μg/mL) and incubate to allow for complete derivatization.[4]

LC-MS/MS Analysis

- Chromatographic Column: A C18 reversed-phase column is typically used (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7μm).[4]
- Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g.,
 4.0 mM ammonium trifluoroacetate) is commonly employed.[4]
- Mass Spectrometry: The analysis is performed on a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - MRM Transitions:
 - Calcitriol (PTAD derivative): m/z 574.4 > 314.158[4]
 - Calcitriol-d6 (PTAD derivative): m/z 580.4 > 314.136[4]
 - Dwell Time: Set at 0.100s.[4]

Quantification

The concentration of calcitriol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of calcitriol.[4]

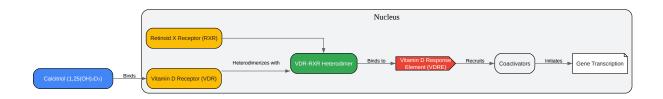


Calcitriol Signaling Pathways

Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-inducible transcription factor.[1][3] The signaling cascade can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene expression.



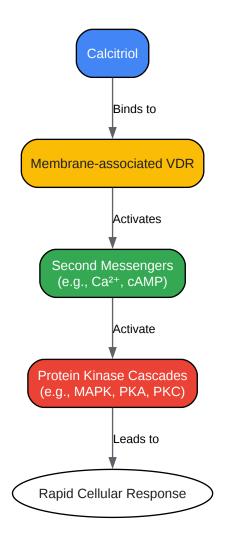
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Caption: Genomic signaling pathway of Calcitriol.

Non-Genomic Signaling Pathway

Calcitriol can also elicit rapid cellular responses through non-genomic pathways, which are independent of gene transcription.





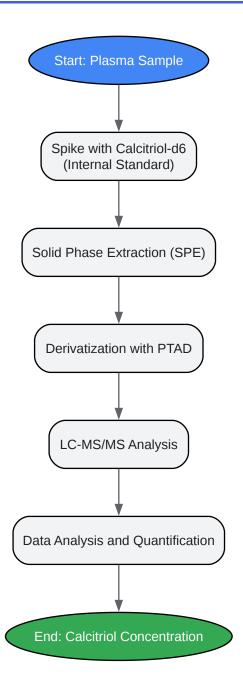
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Caption: Non-genomic signaling pathway of Calcitriol.

Experimental Workflow for Calcitriol Quantification

The overall workflow for the quantification of calcitriol using **Calcitriol-d6** as an internal standard is a multi-step process that requires careful execution to ensure accurate and reproducible results.





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